

# 1,4-Diphenoxybutane CAS number and molecular weight

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## Compound of Interest

Compound Name: 1,4-Diphenoxybutane

Cat. No.: B1595049

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## An In-Depth Technical Guide to 1,4-Diphenoxybutane

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties, synthesis, and potential applications of **1,4-Diphenoxybutane**.

## Introduction and Core Identification

**1,4-Diphenoxybutane** is a symmetrical diether characterized by a central four-carbon aliphatic chain flanked by two phenoxy groups. This structure imparts a unique combination of flexibility from the butyl chain and rigidity and aromaticity from the phenyl rings. While not as extensively studied as some other bifunctional molecules, its architecture makes it an intriguing candidate for various applications in materials science, organic synthesis, and potentially as a molecular scaffold or linker in medicinal chemistry. Understanding its fundamental properties is the first step toward unlocking its potential.

## Physicochemical and Structural Data

A clear understanding of the physicochemical properties of **1,4-Diphenoxybutane** is essential for its application in research and development. The following table summarizes its key identifiers and characteristics.

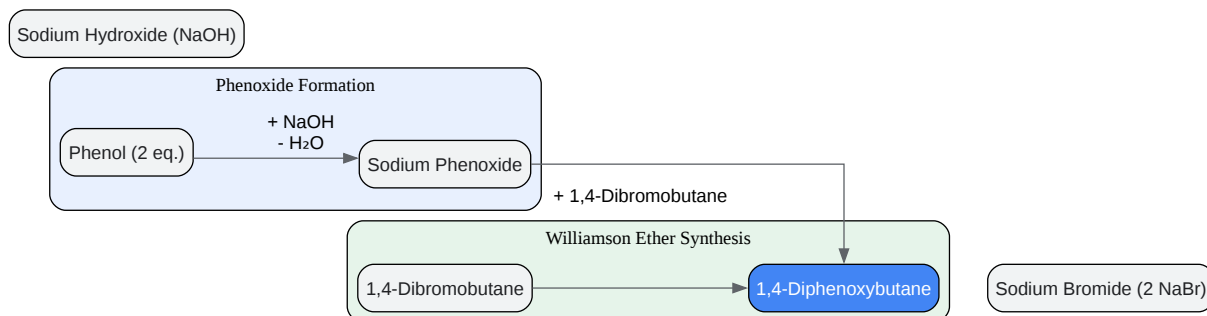
Property	Value	Source
CAS Number	3459-88-9	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>18</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	242.31 g/mol	Calculated
IUPAC Name	1,4-diphenoxybutane	
Synonyms	4-phenoxybutoxybenzene	<a href="#">[2]</a>
Monoisotopic Mass	242.13068 Da	<a href="#">[2]</a>

## Synthesis and Purification: A Practical Workflow

The synthesis of **1,4-Diphenoxybutane** is typically achieved via a Williamson ether synthesis. This method is reliable and offers a straightforward route to the target molecule. The rationale behind this synthetic choice is the high efficiency and selectivity of the reaction between an alkoxide and a primary alkyl halide.

### Synthetic Scheme

The overall reaction involves the deprotonation of phenol to form sodium phenoxide, which then acts as a nucleophile, attacking both ends of a 1,4-dihalobutane, such as 1,4-dibromobutane.



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Caption: Synthetic workflow for **1,4-Diphenoxybutane** via Williamson ether synthesis.

## Step-by-Step Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the identity and purity of the final product.

Materials:

- Phenol
- Sodium hydroxide (NaOH)
- 1,4-Dibromobutane
- Ethanol (as solvent)
- Diethyl ether
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Protocol:

- Phenoxide Formation:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (2.2 equivalents) in ethanol.
  - Carefully add a solution of sodium hydroxide (2.2 equivalents) in water to the flask. The addition should be slow to control any exotherm.
  - Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium phenoxide. The clarity of the solution can be an initial indicator of reaction progression.
- Nucleophilic Substitution:
  - To the solution of sodium phenoxide, add 1,4-dibromobutane (1.0 equivalent) dropwise.
  - Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
- Work-up and Extraction:
  - After the reaction is complete, cool the mixture to room temperature.
  - Remove the ethanol under reduced pressure using a rotary evaporator.
  - To the resulting residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted phenol), and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
  - The crude **1,4-Diphenoxybutane** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

## Spectroscopic Characterization

To confirm the identity and purity of the synthesized **1,4-Diphenoxybutane**, a combination of spectroscopic techniques should be employed.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy groups and the aliphatic protons of the butyl chain. The symmetry of the molecule will simplify the spectrum.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct peaks for the different carbon environments in the aromatic rings and the aliphatic chain.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic C-O-C stretching vibrations for the ether linkages and C-H stretching for the aromatic and aliphatic moieties.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]<sup>+</sup> expected at m/z = 242.31.

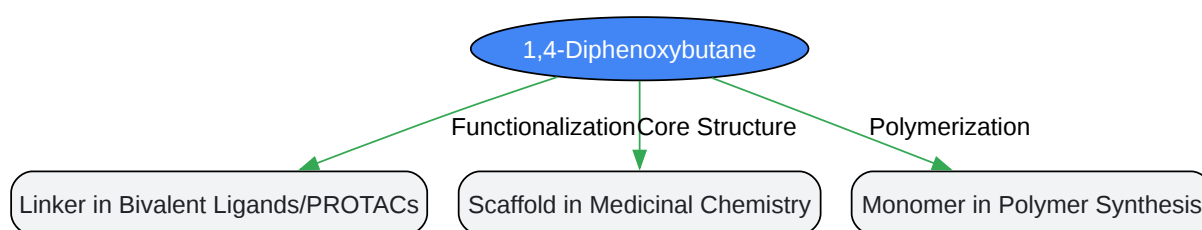
## Potential Applications in Research and Drug Development

The structure of **1,4-Diphenoxybutane** suggests several potential applications for researchers:

- Linker Chemistry: The terminal phenoxy groups can be functionalized, allowing **1,4-Diphenoxybutane** to be used as a flexible linker in the synthesis of more complex

molecules, such as bivalent ligands or PROTACs in drug discovery.

- **Scaffold for Medicinal Chemistry:** The core structure can serve as a scaffold for the development of new chemical entities. The aromatic rings can be substituted to modulate the pharmacological properties of the resulting compounds.
- **Materials Science:** The combination of rigid and flexible components makes it a candidate for the synthesis of polymers and liquid crystals with specific thermal or optical properties.



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Caption: Potential research applications of **1,4-Diphenoxybutane**.

## Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling **1,4-Diphenoxybutane**. It is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**1,4-Diphenoxybutane** is a molecule with a straightforward synthesis and a structure that lends itself to a variety of chemical applications. Its well-defined physicochemical properties, including a CAS number of 3459-88-9 and a molecular weight of 242.31 g/mol, provide a solid foundation for its use in both academic and industrial research. The protocols and insights provided in this guide are intended to facilitate its synthesis, characterization, and exploration in the development of new materials and potential therapeutic agents.

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## References

- 1. 1,4-Diphenoxybutane | 3459-88-9 [chemicalbook.com]
- 2. PubChemLite - 1,4-diphenoxybutane (C<sub>16</sub>H<sub>18</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
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